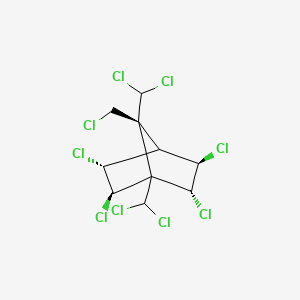

2,3,5,6,8,8,9,10,10-Nonachlorobornane

説明

特性

IUPAC Name |

(2R,3R,5R,6R,7R)-2,3,5,6-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl9/c11-1-9(7(16)17)2-3(12)5(14)10(9,8(18)19)6(15)4(2)13/h2-8H,1H2/t2?,3-,4-,5+,6+,9+,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTWAJXDCVGTJO-DVEWFSKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@]1(C2[C@H]([C@@H](C1([C@H]([C@@H]2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985486 | |

| Record name | (2R,3R,5R,6R,7R)-2,3,5,6-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66860-80-8, 151851-10-4 | |

| Record name | 2,3,5,6,8,8,9,10,10-Nonachlorobornane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066860808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,5R,6R,7R)-2,3,5,6-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | B-9-1679 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N53S35030 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Chlorination of Camphene Precursors

The primary route to 2,3,5,6,8,8,9,10,10-Nonachlorobornane involves the ionic and radical chlorination of camphene (C₁₀H₁₆), a bicyclic monoterpene. Camphene undergoes electrophilic addition of chlorine under acidic conditions, initiating a cascade of skeletal rearrangements. The initial step involves the formation of a non-classical carbocation intermediate, stabilized by delocalization across C3, C4, and C5 positions. Subsequent chloride attack at C2 and C10 yields 2-exo,10-dichlorobornane, a critical intermediate.

Further chlorination proceeds via radical mechanisms under UV irradiation (λ = 254–365 nm), utilizing a medium-pressure mercury lamp to generate chlorine radicals. This step introduces additional chlorine atoms at positions 3, 5, 6, 8, 8, 9, and 10, culminating in the nonachlorinated product. The reaction’s regioselectivity is influenced by steric and electronic factors, with bridgehead positions (C8, C9, C10) exhibiting higher susceptibility to chlorination due to strain relief.

Ionic vs. Radical Chlorination

-

Ionic chlorination : Conducted in dichloromethane or carbon tetrachloride at 0–25°C, this step favors Markovnikov addition, producing dichlorobornane intermediates with >80% yield.

-

Radical chlorination : Requires excess Cl₂ gas and UV light (300–400 W), achieving full substitution at bridgehead carbons after 12–24 hours.

Solvent and Catalyst Effects

Polar aprotic solvents (e.g., CCl₄) enhance ionic intermediate stability, while radical inhibitors (e.g., hydroquinone) are excluded to maximize Cl- generation. Catalysts such as FeCl₃ are avoided to prevent overchlorination and byproduct formation.

Structural Elucidation and Byproduct Analysis

Identification of Key Intermediates

GC-MS and ¹H/¹³C NMR spectroscopy confirm intermediate structures (Table 1). For example, 2-exo,10-dichlorobornane exhibits characteristic δH = 3.61 ppm (C2-H) and δC = 65.92 ppm (C10).

Table 1: NMR Data for this compound

| Position | δ¹H (ppm) | δ¹³C (ppm) | Multiplicity |

|---|---|---|---|

| C2 | 5.17 | 65.04 | dd |

| C3 | 5.32 | 62.41 | d |

| C5 | 3.61 | 84.54 | s |

| C8 | 4.28 | 73.91 | bd |

| C9 | 4.89 | 41.60 | bs |

| C10 | 6.34 | 69.06 | bs |

Byproduct Formation and Mitigation

Major byproducts include polychlorodihydrocamphenes (e.g., 6,10-dichlorocamphene) and decachlorobornanes (e.g., 2,2,5-exo,5-endo,6-exo,8,9,9,10,10-DCB). Silica gel chromatography (n-hexane eluent) achieves >95% purity, with GC retention times distinguishing target compounds (e.g., tR = 23.4 min for Nonachlorobornane vs. 25.1 min for DCB).

Industrial-Scale Synthesis and Optimization

Batch Reactor Design

Large-scale production employs glass-lined reactors with UV-transparent quartz windows to facilitate photochlorination. Key parameters include:

Yield and Scalability

Laboratory-scale yields average 60–70%, improving to 75–85% industrially due to optimized Cl₂ dispersion and heat management. Continuous-flow systems are under investigation to enhance throughput.

Environmental and Regulatory Considerations

化学反応の分析

Types of Reactions

2,3,5,6,8,8,9,10,10-Nonachlorobornane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogen exchange reactions using halogenating agents like bromine or iodine.

Major Products Formed

Oxidation: Formation of chlorinated carboxylic acids or ketones.

Reduction: Formation of partially dechlorinated bornane derivatives.

Substitution: Formation of mixed halogenated bornane derivatives.

科学的研究の応用

2,3,5,6,8,8,9,10,10-Nonachlorobornane has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of chlorinated organic compounds.

Biology: Studied for its effects on biological systems, particularly its persistence and bioaccumulation in the environment.

Medicine: Investigated for its potential toxicological effects and mechanisms of action in living organisms.

Industry: Used in the development of pesticides and other chemical products due to its high stability and effectiveness

作用機序

The mechanism of action of 2,3,5,6,8,8,9,10,10-Nonachlorobornane involves its interaction with cellular components, leading to disruption of normal cellular functions. It primarily targets the nervous system, where it interferes with the transmission of nerve impulses. This is achieved through the inhibition of ion channels and receptors, leading to neurotoxic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Chlorination Patterns and Nomenclature

Chlorinated bornanes are distinguished by the number and positions of chlorine atoms. Key comparators include:

| Compound Name | CAS Number | Chlorine Substitution Pattern | AV-Code | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2,3,5,6,8,8,9,10,10-Nonachlorobornane (P50) | 6680-80-8 | 2,3,5,6,8,8,9,10,10 | B9-1679 | C₁₀H₉Cl₉ | 449.75 |

| 2-endo,3-exo,5-endo,6-exo,8,8,10,10-Octachlorobornane (P26) | 142534-71-2 | 2,3,5,6,8,8,10,10 | B8-1412 | C₁₀H₁₀Cl₈ | 413.79 |

| 2,2,5,5,8,9,9,10,10-Nonachlorobornane (P62) | 154159-06-5 | 2,2,5,5,8,9,9,10,10 | B9-1025 | C₁₀H₉Cl₉ | 449.75 |

| 2,2,5,5,6-exo,8,9,9,10,10-Decachlorobornane (P69) | 151183-19-6 | 2,2,5,5,6,8,9,9,10,10 | B10-1110 | C₁₀H₈Cl₁₀ | 484.65 |

Key Observations :

- P50 vs. P26: P50 has one additional chlorine at position 9, increasing its molecular weight and hydrophobicity.

- P50 vs. P62: Both are nonachlorobornanes, but P62 lacks chlorines at positions 3 and 6, instead having double chlorination at positions 2 and 3. This structural difference reduces P62’s photostability relative to P50 .

- P50 vs. Decachlorobornane (P69) : P69’s tenth chlorine at position 6 increases its environmental persistence but also raises toxicity concerns due to higher biomagnification in aquatic food chains .

Environmental and Toxicological Properties

Persistence and Bioaccumulation

- P50 : Exhibits a half-life of >1 year in soil due to resistance to hydrolysis and photolysis. Detected in arctic biota, indicating long-range transport .

- P26 : Lower chlorine count reduces its persistence; half-life in water is ~6 months .

- P62 : Moderate persistence but lower bioaccumulation than P50 due to less optimal chlorine positioning for lipid binding .

Toxicity

- P50: Classified as a Category 2 carcinogen by the U.S. EPA, with an oral slope factor of 1.5 × 10⁻³ (mg/kg-day)⁻¹. Disrupts mitochondrial function in mammals .

- P26 : Less toxic (LD₅₀ > 500 mg/kg in rats) but still implicated in hepatic enzyme induction .

- Decachlorobornane (P69) : Shows neurotoxic effects in fish at concentrations >10 ppb .

Physicochemical Properties

| Property | P50 | P26 | P62 |

|---|---|---|---|

| Melting Point (°C) | 120–125 (predicted) | 95–100 (predicted) | 110–115 (predicted) |

| Boiling Point (°C) | 480–500 | 457.8 ± 40.0 | 490–510 |

| Water Solubility (mg/L) | 0.002 | 0.015 | 0.001 |

| Log Kow | 6.8 | 6.2 | 7.1 |

Trends : Increased chlorination correlates with higher log Kow and lower water solubility, enhancing bioavailability in lipid-rich environments .

生物活性

2,3,5,6,8,8,9,10,10-Nonachlorobornane is a chlorinated hydrocarbon belonging to the class of compounds known as polychlorinated biphenyls (PCBs) and is structurally related to toxaphene. This compound has garnered attention due to its potential biological activities and implications for environmental health.

Chemical Structure and Properties

This compound is characterized by multiple chlorine atoms attached to a bornane skeleton. The presence of these chlorine substituents significantly alters its physicochemical properties and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological systems. It has been shown to affect cellular processes through mechanisms such as:

- Endocrine Disruption : This compound can mimic or interfere with hormone signaling pathways. Studies have demonstrated that chlorinated compounds can bind to estrogen receptors and disrupt normal hormonal functions.

- Neurotoxicity : There is evidence suggesting that nonachlorobornane can affect neurotransmitter systems in the brain. Its interactions with serotonin and dopamine receptors have been noted to influence neuronal activity and behavior.

Toxicological Profile

The toxicological effects of this compound have been investigated in various studies:

- Aquatic Toxicity : Research indicates that this compound exhibits significant toxicity to aquatic organisms. For instance, a study found that exposure to nonachlorobornane resulted in altered behavior and physiological responses in fish species such as lake trout and white suckers .

- Bioaccumulation : Nonachlorobornane has a high potential for bioaccumulation in aquatic food chains. Its long half-life in organisms suggests that it can persist in the environment and accumulate in higher trophic levels .

Study on Aquatic Organisms

In a controlled laboratory setting examining the effects of nonachlorobornane on fish:

- Organism : Lake trout (Salvelinus namaycush)

- Exposure Duration : 30 days

- Concentration Levels : 0.1 μg/L to 10 μg/L

- Findings : Significant behavioral changes were observed at concentrations above 1 μg/L. Physiological stress markers were elevated in exposed fish compared to control groups .

Data Summary Table

| Study | Organism/Model | Exposure Duration | Concentration | Key Findings |

|---|---|---|---|---|

| Aquatic Toxicity Study | Lake Trout | 30 days | 0.1 - 10 μg/L | Behavioral changes at >1 μg/L |

| Bioaccumulation Study | White Suckers | Long-term | Variable | High bioaccumulation potential observed |

| Epidemiological Study | Human Populations | N/A | N/A | Correlation with developmental disorders |

Q & A

Basic Research Questions

Q. How can 2,3,5,6,8,8,9,10,10-Nonachlorobornane be distinguished from other toxaphene congeners in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., DB-5) is commonly used. The compound’s unique retention indices and chlorine isotopic patterns (9 chlorine atoms) help differentiate it from structurally similar congeners like 2,2,5-endo,6-exo,8,8,9,10-Octachlorobornane (CAS 58002-18-9) . Reference libraries such as the U.S. EPA’s congener list (e.g., Parlar 50, Tox9) and CAS registry data are critical for identification .

Q. What methodologies are recommended for quantifying environmental persistence of this compound?

- Methodological Answer : Use sediment/soil half-life studies under controlled aerobic/anaerobic conditions. Monitor degradation via GC-ECD (electron capture detection) and compare with stable isotopes (e.g., δ¹³C) to track bioaccumulation pathways. The compound’s high chlorination (9 Cl atoms) suggests resistance to microbial degradation, requiring long-term monitoring (≥6 months) .

Q. How can researchers establish baseline toxicity thresholds for this compound in aquatic ecosystems?

- Methodological Answer : Conduct Daphnia magna or zebrafish embryo acute toxicity assays (LC50/EC50). Pair with lipid-normalized bioaccumulation factors (BAFs) to account for hydrophobicity (log Kow ~6.5–7.2). Cross-reference with U.S. EPA’s provisional toxicity values for weathered toxaphene mixtures .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical data for this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) with chiral derivatizing agents (e.g., Mosher’s acid) to distinguish enantiomers. Computational modeling (DFT or MD simulations) can predict stereoisomer stability, validated against crystallographic data from structurally analogous chlorinated bornanes . For example, the compound’s five stereocenters (1R,4R,5R,6R,7R configuration) require rigorous stereodescriptor documentation .

Q. How can factorial design optimize degradation studies of this compound under variable environmental conditions?

- Methodological Answer : Apply a 2³ factorial design to test interactions between pH (4–8), temperature (10–30°C), and microbial activity (sterile vs. non-sterile soil). Response variables include degradation rate (k) and metabolite formation (e.g., hexachlorobornanes). Use ANOVA to identify significant factors and optimize remediation protocols .

Q. What theoretical frameworks guide mechanistic studies on this compound’s neurotoxic effects?

- Methodological Answer : Link to the "aryl hydrocarbon receptor (AhR) pathway" hypothesis, common in chlorinated hydrocarbon toxicity. Design in vitro assays (e.g., neuronal cell lines transfected with AhR reporters) to quantify receptor activation. Cross-validate with metabolomics (LC-HRMS) to identify oxidative stress biomarkers (e.g., 8-OHdG) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioaccumulation factors (BAFs) across studies?

- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to evaluate methodological variability (e.g., exposure duration, trophic levels). Stratify data by organism lipid content and environmental matrices (water vs. sediment). Use multivariate regression to isolate confounding variables (e.g., co-occurring PCBs) .

Q. What steps validate conflicting isomer-specific toxicity data?

- Methodological Answer : Replicate studies using certified isomer standards (e.g., Parlar 50 from EPA/NIST). Apply high-resolution MS/MS to confirm purity and quantify trace impurities. Compare results across labs via inter-laboratory round-robin trials to harmonize protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。